Product packaging for (~15~N_2_)-1H-Imidazole(Cat. No.:CAS No. 74362-46-2)

(~15~N_2_)-1H-Imidazole

Cat. No.: B021264
CAS No.: 74362-46-2
M. Wt: 70.06 g/mol
InChI Key: RAXXELZNTBOGNW-MQIHXRCWSA-N
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Description

Imidazole-15N2 (CAS 74362-46-2) is a stable isotope-labeled analog of imidazole where two nitrogen atoms are enriched with 15N. This compound is a critical reagent in advanced Nuclear Magnetic Resonance (NMR) studies, particularly in the field of hyperpolarization via the parahydrogen-based technique SABRE-SHEATH (Signal Amplification By Reversible Exchange in SHield Enables Alignment Transfer to Heteronuclei). This process can enhance the 15N NMR signal by over 45,000-fold, dramatically improving sensitivity for detecting molecular interactions and metabolic processes . This high level of signal enhancement makes Imidazole-15N2 an exceptional probe for real-time sensing applications in biomedical research. Its well-defined pKa of approximately 7.0, close to physiological pH, allows it to function as a highly sensitive hyperpolarized pH sensor; the protonation event induces a significant 15N isotropic chemical shift change of ~30 ppm, enabling precise pH measurement . Furthermore, recent research demonstrates its utility as a novel sensor for Zinc ions (Zn2+), which are essential for neuronal activity and immune response. The coordination of Zn2+ with the nitrogen atoms of Imidazole-15N2 causes measurable changes in the 15N chemical shift, allowing for quantification of Zn2+ with a demonstrated limit of detection (LOD) of 1.3 mM . Key properties and research advantages of Imidazole-15N2 include: Dual-Site Labeling: Both nitrogen atoms are 15N-labeled, effectively doubling the hyperpolarization payload compared to single-site labeled probes and increasing the potential signal output . Favorable Relaxation Times: When hyperpolarized, the 15N sites can exhibit long relaxation time constants (T1), potentially exceeding one minute in vivo, which is crucial for time-sensitive experiments . Biomimetic Relevance: The imidazole ring is a fundamental building block in biology, found in amino acids like histidine and biomolecules like histamine, making it a highly relevant probe for studying biological systems . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2 B021264 (~15~N_2_)-1H-Imidazole CAS No. 74362-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,3-15N2)1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXXELZNTBOGNW-MQIHXRCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[15N]=C[15NH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583906
Record name (~15~N_2_)-1H-Imidazole
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Molecular Weight

70.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74362-46-2
Record name (~15~N_2_)-1H-Imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74362-46-2
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Advanced Synthetic Methodologies for Imidazole 15n2and Its Derivatives

Strategies for Site-Specific 15N Incorporation into Imidazole (B134444) Ring Systems

Achieving precise placement of the 15N isotope within the imidazole core is essential for many downstream applications. Various synthetic strategies have been developed to control the position of 15N incorporation. nih.govrsc.orgnih.govmdpi.comoup.com

One-Step Synthesis Approaches Utilizing 15NH4Cl

One-step methods offer a more direct route to 15N-labeled imidazoles, often employing 15N-labeled ammonia (B1221849) or ammonium (B1175870) salts as the nitrogen source.

A foundational method for synthesizing imidazole involves the condensation of glyoxal (B1671930), formaldehyde (B43269), and ammonia. uobasrah.edu.iqjetir.orgnih.govnih.gov This reaction, known as the Debus-Radziszewski synthesis, can be adapted for the preparation of imidazole-15N2 by utilizing 15NH4Cl (ammonium-15N chloride) as the nitrogen source. uobasrah.edu.iq In this approach, glyoxal and formaldehyde react in the presence of 15NH4Cl, leading to the formation of the imidazole ring where the nitrogen atoms are derived from the labeled ammonium salt. uobasrah.edu.iqjetir.org While this method is conceptually straightforward and still used for generating C-substituted imidazoles, it can suffer from relatively low yields for the parent imidazole structure. uobasrah.edu.iqjetir.orgnih.govresearchgate.net

Optimization of the reaction conditions is crucial to improve the yield and purity of imidazole-15N2 obtained from one-step syntheses. Factors such as pH play a significant role in the condensation reactions involved. uobasrah.edu.iq Controlling the pH can influence the rate and selectivity of the reaction, minimizing the formation of unwanted side products and increasing the incorporation of 15N into the desired ring positions. Reducing impurities often involves careful control of reactant ratios, reaction temperature, and duration, followed by appropriate purification techniques. While specific detailed data on pH optimization for the glyoxal/formaldehyde/15NH4Cl reaction to yield imidazole-15N2 is not extensively detailed in the provided snippets, the general principle of optimizing pH and minimizing impurities is a common theme in imidazole synthesis to enhance yield and purity. uobasrah.edu.iqchemicalbook.comresearchgate.net

Reaction of Glyoxal and Formaldehyde with <sup>15</sup>NH<sub>4</sub>Cl

Multi-Step Synthesis for Substituted Imidazole-15N2 Analogs

For substituted imidazole-15N2 derivatives, multi-step synthetic routes are often necessary to ensure site-specific isotopic enrichment and to introduce desired substituents. rsc.orguobasrah.edu.iq These approaches typically involve the synthesis of a 15N-labeled intermediate which is then carried through subsequent reactions.

The synthesis of 2-methyl[15N2]imidazole can serve as a key precursor for accessing various substituted 15N-labeled imidazoles. A modified approach for synthesizing 2-methyl[15N2]imidazole involves the reaction of glyoxal, acetaldehyde, 15NH4Cl, and potassium carbonate. nih.gov This method has been reported to yield 2-methyl[15N2]imidazole with a high yield of 90%. nih.gov This demonstrates the effectiveness of using 15NH4Cl in multi-component reactions to introduce 15N into substituted imidazole rings.

Multi-step syntheses often involve functionalization of a pre-formed 15N-labeled imidazole core or the use of 15N-labeled intermediates in reactions like nitration and alkylation. For instance, nitration of a 15N-labeled imidazole intermediate can be achieved using labeled nitric acid (H15NO3) or a mixture of Na15NO3 and H2SO4. nih.gov While H15NO3 can be used, Na15NO3 is reported to be approximately two times cheaper per mole of 15N isotope. nih.gov Nitration of 15N2]imidazole with labeled HNO3 can yield 4(5)-[15N]nitro[15N2]imidazole, albeit with a moderate yield of 30%. nih.gov

Alkylation reactions can then be performed on these nitrated 15N-labeled imidazole intermediates. Due to the tautomerism of nitroimidazole, alkylation can occur at both nitrogen atoms of the imidazole ring. nih.gov This can lead to the formation of isomeric products, requiring separation to obtain the desired site-specifically alkylated 15N-labeled imidazole derivatives. nih.gov For example, alkylation of 4(5)-[15N]nitro[15N2]imidazole with 4-(2-chloroethyl)morpholine (B1582488) yielded two isomers, one of which was [15N3]nimorazole, obtained as the minor isomer with a 20% yield. nih.gov The use of 15N labeling in these reactions, coupled with techniques like NMR spectroscopy, is invaluable for determining the site of functionalization and confirming the structure of the labeled products. rsc.org

Table 1: Examples of 15N Incorporation in Imidazole Synthesis

MethodStarting Materials15N SourceProduct(s)Yield (%)Reference
One-step (Debus-Radziszewski adaptation)Glyoxal, Formaldehyde, Ammonia15NH4ClImidazole-15N2 (expected)Low uobasrah.edu.iqjetir.orgresearchgate.net
Multi-step (Precursor Synthesis)Glyoxal, Acetaldehyde, Potassium Carbonate, Ammonia15NH4Cl2-methyl[15N2]imidazole90 nih.gov
Multi-step (Nitration of 15N-imidazole)[15N2]imidazole, HNO3H15NO34(5)-[15N]nitro[15N2]imidazole30 nih.gov
Multi-step (Alkylation of 15N-nitroimidazole)4(5)-[15N]nitro[15N2]imidazole, 4-(2-chloroethyl)morpholineN/A[15N3]Nimorazole (minor isomer)20 nih.gov

Note: Yields and specific conditions may vary depending on the specific literature report and optimization efforts.

Table 2: 15N Chemical Shifts in Imidazole-15N2 at Different pH Values

CompoundpH Range15N Chemical Shift (ppm)NotesReference
Imidazole-15N2Physiological (~7.0)~30 ppm change upon protonationIdeal for pH sensing via 15N NMR. acs.orgnih.gov
Imidazole-15N2Aqueous (pH ~12)Distinct 15N signalsBoth 15N sites have the same shift due to fast proton hopping in deprotonated form. acs.orgnih.gov
Imidazole-15N2Protonated formDistinct 15N signalsBoth 15N sites are equivalent and have the same shift. acs.org
Synthesis of 2-methyl[<sup>15</sup>N<sub>2</sub>]imidazole as a Precursor

Synthesis of Complex Imidazole-15N2 Derivatives for Specific Research Applications

The ability to synthesize complex molecules containing the Imidazole-15N2 moiety is essential for understanding their behavior in intricate systems. This includes integrating the labeled imidazole into biological molecules and incorporating it into designed chemical structures like ligands and frameworks.

Preparation of 15N-Labeled Imidazole Moieties within Biomolecules

The incorporation of 15N-labeled imidazole into biomolecules is a powerful technique for studying their structure, dynamics, and interactions using methods like Nuclear Magnetic Resonance (NMR) spectroscopy. Imidazole is a key component of histidine, an amino acid found in many proteins and enzymes, playing vital roles in their structure and function, such as in hemoglobin science.gov.

One approach for preparing 15N-labeled proteins involves growing microorganisms, such as E. coli, in a minimal medium containing a 15N-labeled source like 15NH4Cl. alfa-chemistry.comnist.gov This allows for the biosynthetic incorporation of the 15N isotope into the amino acids, including histidine, which are then assembled into proteins. alfa-chemistry.comnist.govmdpi.com For instance, 15N-labeled DNA repair proteins have been produced using this method for use as internal standards in mass spectrometric measurements. nist.gov The resulting labeled proteins can then be analyzed using techniques like SDS-PAGE and mass spectrometry to confirm purity and isotopic incorporation. nist.gov

15N-labeling of histidine residues within proteins allows for detailed NMR studies, providing insights into protein structure, dynamics, and interactions. mdpi.compnas.org The 15N chemical shifts of the imidazole ring in histidine are sensitive to its protonation state and tautomeric form, making 15N NMR a valuable tool for determining pKa values and tautomer populations in proteins. pnas.org

Incorporation of Imidazole-15N2 into Ligands and Frameworks

Imidazole and its derivatives are widely used as ligands in coordination chemistry and as building blocks for the construction of metal-organic frameworks (MOFs). science.govmdpi.commdpi.com Incorporating Imidazole-15N2 into these structures allows for detailed investigations of their properties and interactions using techniques like solid-state NMR and other spectroscopic methods.

Imidazole ligands can chelate metal ions, which is relevant in biological systems like hemoglobin and also in the design of synthetic catalysts and materials. science.govscience.gov The synthesis of metal-organic coordination polymers has been reported using imidazole-based auxiliary ligands. science.gov

Imidazole-functionalized MOFs have been synthesized for various applications, including gas capture and catalysis. nih.govrsc.orgrsc.org For example, imidazole has been introduced into the channels of the MOF UiO-67 to enhance anhydrous proton conductivity. nih.gov Another study describes the synthesis of an imidazole-modified covalent organic framework (COF) and its coordination with transition metal ions for electrocatalytic applications. mdpi.com The incorporation of imidazole groups into the COF structure was confirmed by techniques like IR spectroscopy, which showed characteristic stretching vibrations of the C=N and N-H bonds of the imidazole group. mdpi.commdpi.com

Postsynthetic modification methods can also be used to introduce imidazole functionalities into pre-synthesized MOFs. rsc.org This approach allows for the preparation of functionalized MOFs with specific properties, such as catalytic activity for reactions like the cycloaddition of carbon dioxide with epoxides. rsc.org

Modern Synthetic Techniques for Isotope Labeling

Modern synthetic chemistry offers a range of techniques for the efficient and selective incorporation of stable isotopes like 15N. These methods often aim to be more sustainable and efficient than traditional approaches.

Metal-Free Approaches and Green Chemistry Principles in 15N Labeling

The development of metal-free synthetic methods aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. While specific metal-free approaches for the synthesis of Imidazole-15N2 were not extensively detailed in the search results, general metal-free methods for imidazole synthesis have been reported. For example, a metal-free one-pot method for the synthesis of tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyls/benzoin has been developed, utilizing an N-α-C(sp3)–H bond functionalization under aerobic conditions. rsc.org

Green chemistry principles, such as using environmentally friendly solvents and reducing waste, are increasingly being applied to the synthesis of organic compounds, including imidazoles. researchgate.netrsc.org Microwave-assisted reactions and one-pot multicomponent reactions in green solvents like ethanol (B145695) are examples of such approaches used in imidazole synthesis. researchgate.netresearchgate.net An imidazole-based deep eutectic solvent (DES) has also been explored for its role in chemical processes, demonstrating a green approach for coupling HCl capture and conversion. rsc.org

Spectroscopic and Advanced Characterization of Imidazole 15n2

Nuclear Magnetic Resonance (NMR) Spectroscopy for 15N Systems

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution and solid states. capes.gov.brmeihonglab.com For nitrogen-containing compounds, 15N NMR is particularly informative, although it presents challenges due to the low natural abundance (0.37%) and low gyromagnetic ratio of the 15N nucleus. semanticscholar.org Isotopic enrichment with 15N overcomes these sensitivity limitations, making 15N NMR a viable and often preferred method for studying nitrogen sites. semanticscholar.orgbeilstein-journals.orgnih.gov 15N NMR parameters, including chemical shifts and coupling constants, are highly sensitive to changes in electron density, hybridization, and hydrogen bonding, making them excellent probes for studying chemical processes like protonation and tautomerization. meihonglab.comnih.govacs.orgrsc.orgfu-berlin.de

15N NMR Chemical Shift Analysis of Imidazole-15N2

15N chemical shifts are highly diagnostic of the electronic environment of nitrogen atoms. In imidazole (B134444), the chemical shifts of the nitrogen atoms are particularly sensitive to their protonation state and involvement in hydrogen bonding. nih.govacs.org For imidazole-15N2, the two nitrogen atoms are chemically equivalent in the neutral and fully protonated forms due to rapid proton exchange, resulting in a single observed 15N resonance in solution. duke.edunih.govresearchgate.net

pH Dependence of 15N Isotropic Chemical Shifts

The 15N isotropic chemical shifts of imidazole are significantly influenced by the pH of the solution. This pH dependence arises from the protonation and deprotonation equilibrium of the imidazole ring. caltech.eduacs.orgosti.gov As the pH changes, the average charge distribution and hybridization at the nitrogen atoms are altered, leading to measurable shifts in their NMR frequencies. rsc.orgfu-berlin.descispace.com This sensitivity to pH makes 15N NMR a valuable tool for determining the pKa values of imidazole and its derivatives. duke.edunih.govcaltech.eduacs.org Studies on imidazole and 1-methylimidazole (B24206) have demonstrated how 15N NMR spectra as a function of pH provide detailed information characterizing their protonated and unprotonated forms. acs.orgosti.gov

The change in 15N chemical shift upon protonation can be substantial, approximately 30 ppm for imidazole. duke.edunih.govduke.eduacs.org This large shift change is a key property exploited in applications such as pH sensing using hyperpolarized 15N-labeled imidazole. duke.edunih.govduke.eduacs.org

Impact of Protonation State on 15N Chemical Shifts

The protonation state of the imidazole ring has a profound impact on its 15N chemical shifts. In the neutral form, rapid proton hopping between the two nitrogen atoms (N1 and N3) averages their chemical environments, resulting in a single signal for both 15N nuclei in imidazole-15N2. duke.edunih.govresearchgate.net Upon protonation, the imidazole ring becomes positively charged, and the proton is shared between the two nitrogen atoms. Again, due to symmetry and rapid exchange, the two 15N nuclei remain equivalent on the NMR timescale, yielding a single resonance, albeit at a significantly different chemical shift compared to the neutral form. duke.edunih.gov

The shift to lower frequencies upon protonation of "pyridine-like" nitrogen nuclei is a general phenomenon, attributed to an increase in π-electron density at the protonated atom. scispace.com However, the possibility of delocalization of this increased electron density can partially counteract the induced low-frequency shifts. scispace.com Studies on histidine, which contains an imidazole ring, show that 15N isotropic shifts are consistent with a biprotonated imidazolium (B1220033) form at low pH. nih.gov The chemical shifts are highly sensitive to the protonation state and tautomeric structure. meihonglab.comnih.gov

J-Coupling Constants in 15N-Labeled Imidazoles

J-coupling constants, which report on spin-spin interactions between coupled nuclei, provide crucial information about the molecular structure, bonding, and conformation. ipb.pt In 15N-labeled imidazoles, various J-couplings involving 15N nuclei can be measured, including one-bond (e.g., 1JCN, 1JHN), two-bond (e.g., 2JCN, 2JHN, 2JNN), and longer-range couplings. beilstein-journals.orgnih.govwikipedia.orgurfu.ru

Quantitative Measurement of JCN and JHN Coupling Constants

The incorporation of 15N labels significantly facilitates the quantitative measurement of JCN and JHN coupling constants. semanticscholar.orgbeilstein-journals.orgnih.govurfu.ru These couplings can be measured using various NMR techniques, including 1D and 2D experiments. For instance, JCN couplings can be detected and measured using methods like 2D H-(C)-N multiple bond correlation (HCNMBC) experiments, even at natural isotopic abundance, but labeling enhances sensitivity. beilstein-journals.orgresearchgate.net Amplitude-modulated 1D 1H spin-echo experiments acquired with and without selective inversion of 15N nuclei are effective for quantitatively measuring JHN values. semanticscholar.orgnih.govurfu.ru The detection limit for JCN measurements can be as low as 0.3 Hz, while JHN values with amplitudes as small as 0.1 Hz can be precisely measured. urfu.ru

The measurement of 1JNN coupling constants is also possible in 15N-labeled compounds containing adjacent nitrogen atoms, with observed values in the range of 13.4–16.4 Hz for certain azolo-azines with labeled nitrogens in neighboring positions. beilstein-journals.org

Application in Tautomeric Studies and Regioisomer Identification

J-coupling constants, particularly JCN and JHN, are invaluable for distinguishing between tautomeric forms and identifying regioisomers in nitrogen heterocycles like imidazoles. beilstein-journals.orgwikipedia.orgurfu.ruresearchgate.netnih.govumich.educdnsciencepub.comrsc.orgresearchgate.netnih.gov Different tautomers or regioisomers exhibit distinct patterns of J-couplings, which serve as spectroscopic fingerprints. beilstein-journals.orgurfu.ruresearchgate.nettu-clausthal.de

For instance, the analysis of JHN and JCN couplings in 15N-labeled compounds provides an efficient method for the structure determination of N-alkylated azolo-azines, even in cases where isomer formation occurs. beilstein-journals.orgresearchgate.net The observed JHN patterns can enable the unambiguous determination of the mode of fusion between rings in fused heterocyclic systems. urfu.ru Similarly, 13C–H coupling constants have been used to estimate the relative populations of tautomers in imidazole derivatives. cdnsciencepub.comrsc.org

In histidine, J-coupling constants, including hydrogen-bond mediated J-couplings, have been used to study tautomeric states and hydrogen bonding interactions within the imidazole ring and with its surroundings. researchgate.netnih.govnih.govresearchgate.net

Table 1: Representative 15N NMR Chemical Shifts for Imidazole

SpeciesEnvironmentApproximate 15N Chemical Shift (ppm)NotesSource
Neutral ImidazoleAqueousVaries with pH (see pH dependence)Averaged signal due to fast proton exchange duke.edunih.gov
Protonated ImidazoleAqueous~30 ppm difference from neutral formAveraged signal due to fast proton exchange duke.edunih.gov
Imidazolium (Histidine)Solid-state170-190 ppmBiprotonated form nih.gov
Unprotonated N (Histidine)Solid-state~250 ppm nih.gov

Note: 15N chemical shifts are typically referenced indirectly to nitromethane (B149229) (CH3NO2) at 0 ppm or liquid ammonia (B1221849) at -380 ppm. The values presented here are approximate and can vary depending on concentration, solvent, temperature, and specific referencing.

Table 2: Examples of J-Coupling Constants in 15N-Labeled Systems

Coupling TypeNuclei InvolvedApproximate Coupling Constant Range (Hz)ContextSource
1JNNN-N13.4–16.4Adjacent 15N in azolo-azines beilstein-journals.org
JCNC-NVaries by bond order and environmentUsed for structure determination beilstein-journals.orgurfu.ruresearchgate.net
JHNH-NVaries by number of bonds and environmentUsed for structure determination, tautomerism nih.govurfu.ruresearchgate.net
2JNδ1Nε2N-N (imidazole ring)~1Histidine imidazole ring (solid-state) nih.gov
2hJNδ1NαN-N (hydrogen bond)4.38 ± 0.02Histidine neutral τ state (solid-state) nih.gov

Note: J-coupling constants are dependent on the specific molecule, conformation, and environment.

Imidazole-15N2, an isotopically labeled form of imidazole where both nitrogen atoms are the less abundant 15N isotope, is a valuable probe in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for studies involving nitrogen-containing systems. While 14N is the most abundant nitrogen isotope, its integer nuclear spin and associated quadrupole moment lead to broad NMR signals, making high-resolution 14N NMR challenging. wikipedia.org In contrast, 15N has a fractional nuclear spin of one-half, resulting in narrower line widths and making it amenable to high-resolution NMR analysis. wikipedia.org However, 15N suffers from low natural abundance (0.36%) and a low gyromagnetic ratio, which significantly reduces its sensitivity compared to 1H NMR. wikipedia.orgweizmann.ac.il This inherent low sensitivity necessitates the use of signal enhancement techniques for effective 15N NMR studies.

Hyperpolarization Techniques for 15N NMR Signal Enhancement

Hyperpolarization techniques are crucial for overcoming the low sensitivity of 15N NMR by transiently increasing the nuclear spin polarization far beyond its thermal equilibrium state. aip.orgcatalysis.ru This can lead to signal-to-noise ratio (SNR) gains of several orders of magnitude, enabling the detection of low-concentration species and facilitating studies that would otherwise be impractical. aip.orgcatalysis.rumdpi.com Among the various hyperpolarization methods, Signal Amplification by Reversible Exchange (SABRE) and Dynamic Nuclear Polarization (DNP) have been applied to enhance 15N NMR signals. aip.orgmdpi.comrsc.org

Signal Amplification by Reversible Exchange (SABRE)

SABRE is a hyperpolarization technique that utilizes the spin order of parahydrogen (p-H2), a nuclear spin isomer of molecular hydrogen, to enhance the NMR signals of a target substrate. aip.orgacs.orguniklinik-freiburg.de The method relies on the reversible binding of both the substrate and p-H2 to a metal catalyst, typically an iridium complex. aip.orgacs.org Within the catalyst coordination sphere, the spin order from the p-H2-derived hydride ligands is transferred to the bound substrate nuclei through spin-spin couplings. acs.orgnih.gov A key advantage of SABRE is that it does not require a net chemical change in the substrate, making it applicable to a broader range of molecules compared to traditional parahydrogen-induced polarization (PHIP) methods that involve hydrogenation. aip.orgrsc.orguniklinik-freiburg.de

SABRE-SHEATH for 15N Hyperpolarization

SABRE in Shield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH) is a variant of the SABRE technique that is particularly effective for polarizing heteronuclei like 15N. acs.orgduke.edunih.govnih.govresearchgate.netfigshare.com This approach is conducted within a magnetic shield that provides a near-zero magnetic field environment during the polarization transfer step. aip.orgacs.orgnih.gov This low-field condition facilitates the spontaneous transfer of polarization from the parahydrogen-derived hydrides on the catalyst to the 15N nuclei of the substrate. acs.orgnih.gov Following the polarization transfer in the shield, the sample is rapidly transferred to a high-field NMR spectrometer for detection. nih.govnih.gov

SABRE-SHEATH has been successfully applied to hyperpolarize the 15N nuclear spins of imidazole-15N2. duke.edunih.govnih.govacs.orgresearchgate.net Using SABRE-SHEATH, a 15N NMR signal enhancement of approximately 2000-fold at 9.4 T has been reported for a 0.1 M solution of imidazole-15N2 in a methanol:aqueous buffer mixture (approximately 1:1) using 50% para-hydrogen gas. duke.edunih.govnih.govacs.orgresearchgate.net This enhancement can be effectively tripled to an estimated 6000-fold (corresponding to approximately 2% 15N polarization) if 100% para-hydrogen is utilized. nih.govacs.org

Catalyst Activation and Optimization for Imidazole-15N2

Efficient SABRE hyperpolarization of imidazole-15N2 is highly dependent on the choice and activation of the catalyst. Iridium complexes, particularly those containing N-heterocyclic carbene (NHC) ligands, are commonly used as precatalysts in SABRE. acs.orgscispace.com The precatalyst [IrCl(COD)(IMes)] (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene; COD = cyclooctadiene) is a well-established and potent catalyst precursor for SABRE. acs.orgnih.govscispace.comamazonaws.com

Activation of the precatalyst with H2 is necessary to remove the COD ligand and form the active hexacoordinate iridium-hydride complex, which undergoes fast exchange with para-H2 and the substrate (imidazole-15N2). acs.orgnih.gov This exchange process is crucial for transferring polarization from the Ir-hydrides to the 15N nuclei of imidazole-15N2. nih.gov Catalyst activation can be monitored by in situ NMR, observing the formation and subsequent disappearance of intermediate hydride species. acs.org

Optimization of experimental parameters, including temperature and the magnetic field strength during polarization transfer (BT), is essential to achieve the largest enhancements. nih.govacs.org For 15N SABRE-SHEATH of imidazole-15N2 in aqueous media, unusually high temperatures (>340 K) have been found to be optimal. nih.govacs.orgamazonaws.com The concentration of both the catalyst and the substrate also plays a significant role in the efficiency of the hyperpolarization process. acs.orgamazonaws.com

In Situ Hyperpolarization for Biomedical Applications

The development of hyperpolarization techniques has been largely driven by their potential applications in biomedicine, particularly for enhancing the sensitivity of Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Imaging (MRI) for in vivo studies. acs.orgnih.govnih.gov In situ hyperpolarization, where the polarization is generated directly within the NMR or MRI scanner, is highly desirable as it avoids the signal losses that occur during sample transfer from an external polarizer. nih.govchemrxiv.orgresearchgate.net

Imidazole-15N2 is a promising candidate for biomedical applications due to its low toxicity and its ability to be readily incorporated into biomolecules. duke.edunih.govnih.govacs.orgresearchgate.net Furthermore, the protonation state of imidazole changes at physiological pH (pKa ~7.0), resulting in a significant change (approximately 30 ppm) in the 15N chemical shift. duke.edunih.govnih.govacs.orgresearchgate.netnih.gov This property makes hyperpolarized imidazole-15N2 an ideal probe for in vivo pH sensing using MR. duke.edunih.govnih.govacs.orgresearchgate.netnih.gov SABRE-SHEATH hyperpolarization of imidazole-15N2 in aqueous media has demonstrated the feasibility of discriminating minute changes in pH within the physiologically relevant range, suggesting its potential for pH sensing in living organisms. nih.govacs.orgresearchgate.net

Dynamic Nuclear Polarization (DNP) in 15N Labeling

Dynamic Nuclear Polarization (DNP) is another powerful hyperpolarization technique that can be applied to enhance 15N NMR signals. aip.orgrsc.org DNP typically involves transferring polarization from unpaired electrons of a paramagnetic polarizing agent to the surrounding nuclear spins by applying microwave irradiation at very low temperatures (1-2 K) and high magnetic fields. rsc.org After polarization build-up in the solid state, the sample is rapidly dissolved with a hot solvent to generate a hyperpolarized solution for liquid-state NMR or MRI detection (dissolution-DNP). nih.govrsc.org

DNP has been used to hyperpolarize various 15N-labeled molecules, including imidazole-based compounds like metronidazole (B1676534) and nimorazole. rsc.orgchemrxiv.org While DNP can yield high polarization levels, it is generally more instrumentationally demanding and expensive compared to SABRE. nih.gov DNP polarization build-up times for 15N-labeled compounds can also be relatively long, typically around 2 hours. nih.gov

Comparison of Hyperpolarization Methods for Imidazole-15N2

Both SABRE and DNP can be used to hyperpolarize 15N nuclei in imidazole-based compounds. rsc.orgnih.gov However, for the hyperpolarization of imidazole-15N2, SABRE-SHEATH offers several advantages, particularly for potential biomedical applications. SABRE-SHEATH allows for rapid hyperpolarization (in under a minute) using a relatively simple experimental setup. catalysis.runih.gov In contrast, DNP typically requires longer polarization build-up times and more complex instrumentation. nih.gov

While DNP has been successfully applied to hyperpolarize 15N-labeled molecules for in vivo studies, including imidazole derivatives, SABRE-SHEATH's ability to operate in aqueous media and its speed make it a highly attractive alternative for generating hyperpolarized imidazole-15N2 for applications such as in vivo pH sensing. nih.govacs.orgnih.govchemrxiv.org The choice between SABRE and DNP for a specific application depends on factors such as the desired polarization level, the required sample state (solid-state for DNP build-up vs. solution-state for SABRE), the available instrumentation, and the time constraints of the experiment.

Here is a table summarizing some key aspects of SABRE-SHEATH hyperpolarization of Imidazole-15N2 based on the provided information:

ParameterValue/ObservationSource(s)
Substrate Concentration~0.1 M duke.edunih.govacs.orgresearchgate.netamazonaws.com
Para-Hydrogen Purity~50% (used), 100% (estimated potential) duke.edunih.govacs.orgresearchgate.netamazonaws.com
CatalystActivated Ir-IMes hexacoordinate complex acs.orgnih.govacs.orgamazonaws.com
Catalyst Concentration~4 mM nih.govacs.orgamazonaws.com
SolventMethanol:aqueous buffer (~1:1) duke.edunih.govacs.orgresearchgate.netamazonaws.com
Polarization Transfer Field (BT)< 0.1 μT (SABRE-SHEATH) nih.govacs.orgamazonaws.com
Optimal Temperature>340 K in aqueous media nih.govacs.org
15N Signal Enhancement (ε)~2000-fold at 9.4 T (with ~50% p-H2) duke.edunih.govacs.orgresearchgate.net
Estimated ε with 100% p-H2~6000-fold nih.govacs.org
Estimated 15N Polarization (P)~2% (with 100% p-H2) nih.govacs.org
Hyperpolarization Time< 1 minute catalysis.runih.gov
15N Chemical Shift Change (pH)~30 ppm between protonated and deprotonated forms duke.edunih.govnih.govacs.orgresearchgate.netnih.gov
T1 Value (9.4 T, 1:1 MeOH:H2O)24 s nih.gov

Hyperpolarization Techniques for <sup>15</sup>N NMR Signal Enhancement

Catalyst Activation and Optimization for Imidazole-<sup>15</sup>N<sub>2</sub>
Dynamic Nuclear Polarization (DNP) in <sup>15</sup>N Labeling

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry, particularly quantum mechanical modeling, plays a crucial role in understanding the structural, electronic, and spectroscopic properties of molecules like Imidazole-15N2. These methods provide insights that complement experimental data, allowing for a more comprehensive characterization of the compound.

Density Functional Theory (DFT) Calculations for Imidazole-15N2 Systems

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of atoms and molecules. nih.govmdpi.combhu.ac.in It is particularly valuable for systems involving isotopic labeling, as it can account for the subtle changes in electronic distribution and vibrational frequencies caused by the heavier isotopes. DFT calculations have been applied to imidazole and its derivatives to investigate various properties. nih.govmdpi.commdpi.comrsc.orgrsc.org

Geometry optimization using DFT involves finding the lowest energy arrangement of atoms in a molecule, providing detailed information about bond lengths, angles, and dihedral angles. mdpi.comrsc.orgtau.ac.il For Imidazole-15N2, DFT calculations can determine the optimized molecular geometry, which may exhibit slight differences compared to the unlabeled imidazole due to the altered mass of the nitrogen atoms. These calculations also yield important electronic properties, such as atomic charges and dipole moments. bhu.ac.in Studies on related imidazole compounds have shown that DFT can accurately predict optimized structures and electronic distributions. mdpi.commdpi.com

Computational methods, including DFT, are extensively used to predict spectroscopic parameters like NMR chemical shifts. acs.orgfu-berlin.deconicet.gov.arfu-berlin.desemanticscholar.org For Imidazole-15N2, predicting 15N NMR chemical shifts is particularly relevant. The binding of a proton to a 15N site in imidazole, which occurs at physiological pH, changes the 15N isotropic chemical shift significantly (around 30 ppm). acs.org This property makes 15N-labeled imidazole ideal for pH sensing applications using NMR. acs.org DFT calculations can help in assigning observed NMR signals to specific nitrogen atoms and understanding how the local environment and protonation state affect these shifts. fu-berlin.deconicet.gov.arfu-berlin.de Studies have shown good agreement between DFT-computed and experimental 15N chemical shifts for imidazole and related nitrogenated aromatic compounds. conicet.gov.arsemanticscholar.org

DFT is a powerful tool for investigating noncovalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for the behavior of molecules in different environments and their interactions with other molecules or surfaces. nih.govmdpi.comchemrxiv.orguochb.cz For Imidazole-15N2, DFT can be used to study its interactions with solvents, biomolecules (like in histidine where the imidazole ring is present), or surfaces. nih.govrsc.orgwikipedia.orgscience.gov Adsorption energies, which quantify the strength of interaction between a molecule and a surface, can also be calculated using DFT. rsc.orgarxiv.orgnih.gov Studies on the adsorption of unlabeled imidazole on surfaces like oxidized copper have employed DFT to characterize the bonding and adsorption energies. rsc.org These calculations can reveal preferential binding sites and the impact of noncovalent interactions on the adsorption process. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides insights into the electronic structure, bonding, and reactivity of a molecule. bhu.ac.inmdpi.comsapub.orgsioc-journal.cn By examining the shapes and energies of molecular orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), computational chemists can understand how a molecule is likely to interact in chemical reactions. bhu.ac.insapub.orgresearchgate.net For Imidazole-15N2, MO analysis using DFT can help visualize the distribution of electron density and identify the most reactive sites within the molecule. This is particularly relevant for understanding its behavior in various chemical environments and its potential to participate in different types of interactions.

Mechanistic Studies of Reactions Involving Imidazole-15N2

Isotopically labeled compounds, such as Imidazole-15N2, serve as invaluable tools in elucidating complex reaction mechanisms by enabling the tracking of specific atoms throughout a chemical transformation. The incorporation of the stable, non-radioactive 15N isotope into the imidazole ring allows for detailed analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing insights into bond breaking and formation events.

15N NMR spectroscopy is particularly powerful in these studies, as the nitrogen atoms in the imidazole ring are directly labeled. Changes in 15N chemical shifts and coupling constants can reveal information about the electronic environment around the nitrogen atoms, protonation states, and the formation of intermediates. For instance, proton binding to a 15N site of imidazole at physiological pH (~7.0) induces a significant change in the 15N isotropic chemical shift (~30 ppm), making it suitable for in vivo pH sensing studies acs.orgacs.org. This sensitivity to protonation state highlights the utility of 15N labeling in studying reactions involving acid-base chemistry or proton transfer mechanisms.

Mechanistic investigations utilizing 15N-labeled imidazole derivatives have been conducted in various reaction systems. One notable area is the study of photosensitized oxidation of imidazoles. Research involving 13C,15N-labeled imidazole derivatives has provided detailed insights into the decomposition pathways of transient intermediates formed during photooxidation nih.gov. Low-temperature NMR experiments have been crucial in detecting these intermediates and quantitatively analyzing their formation and decomposition over time, allowing for the establishment of complete decomposition pathways nih.gov. For example, in the photosensitized oxidation of 4,5-diphenylimidazole, singlet oxygen reacts via a [4+2] cycloaddition to form a 2,5-endoperoxide. This endoperoxide subsequently decomposes to a hydroperoxide, which can follow different pathways, including water loss to form an imidazolone (B8795221) or rearrangement to a diol nih.gov. 18O labeling experiments in conjunction with 13C,15N labeling have shown that the oxygen atoms in the CO2 product observed in the photooxidation of 2-H,N1-H imidazoles mainly originate from one molecule of oxygen nih.gov.

Another application of 15N labeling in mechanistic studies involves diazo transfer reactions. Studies using 15N isotopic labeling have confirmed that the synthesis of sulfonyl azides from primary sulfonamides using imidazole-1-sulfonyl azide (B81097) hydrogen sulfate (B86663) proceeds via a diazo transfer mechanism. organic-chemistry.org. This involves nucleophilic attack at the terminal azide nitrogen of the imidazole reagent, supporting a specific reaction pathway organic-chemistry.org.

Isotopic labeling, including with 15N, has also been employed to understand the mechanisms of imidazole ring formation in various synthetic routes. For instance, isotopic labeling experiments have been used to demonstrate the mechanism of cyclization in the synthesis of imidazo[1,2-a]pyridines from N-propargylpyridiniums, which proceeds via a tandem alkyne–allene isomerization/Nazarov-type cyclization rsc.org. Similarly, studies on the formation of imidazoles from α-dicarbonyl compounds, ammonia, and aldehydes have utilized 13C-labeling to indicate pathways involving Strecker reaction and the formation of α-amino carbonyl intermediates researchgate.net. While these studies may not have exclusively used 15N2-labeled imidazole as a reactant, they highlight the broader utility of isotopic labeling in understanding imidazole chemistry mechanisms, which can be directly applied to studies involving Imidazole-15N2.

Furthermore, 15N NMR has been instrumental in studying proton dynamics and conduction mechanisms in solid-state imidazole. A two-dimensional 15N exchange NMR study of 15N-labeled imidazole demonstrated that the proton conduction mechanism does not involve the reorientation of the imidazole ring, contrary to some previous models capes.gov.bracs.org. This indicates the power of 15N NMR in probing dynamic processes and validating or refuting proposed mechanistic steps at the molecular level.

The use of Imidazole-15N2 in SABRE-SHEATH (Signal Amplification By Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei) hyperpolarization experiments for magnetic resonance pH sensing also involves understanding the underlying reaction mechanisms of polarization transfer. The exchange process of Imidazole-15N2 and parahydrogen gas on a catalyst complex is central to this application acs.org. Mechanistic studies in this area focus on the interactions and transfer of spin polarization, which are indirectly related to the chemical reactivity and binding characteristics of the labeled imidazole.

For example, a hypothetical data table illustrating the change in 15N chemical shifts during a reaction involving Imidazole-15N2 could look like this:

Time (min)15N-1 Chemical Shift (ppm)15N-3 Chemical Shift (ppm)Observed Intermediate (if any)
0-150.5-185.2Imidazole-15N2
5-152.1-178.9Intermediate A
15-160.5-165.1Intermediate B
30-155.8-170.3Product C

Note: The values in this table are illustrative and would depend on the specific reaction, solvent, and conditions.

Such data, acquired through time-resolved 15N NMR, would allow researchers to monitor the consumption of the starting material (Imidazole-15N2) and the formation and subsequent reaction of intermediates, ultimately leading to the product. Changes in chemical shifts provide clues about the electronic environment and bonding of the nitrogen atoms at each step of the reaction mechanism.

Research Applications of Imidazole 15n2in Chemical and Biological Systems

Biomedical and Clinical Research Applications

Imidazole-15N2 has shown promise in biomedical and clinical research, primarily through hyperpolarization techniques to enhance NMR/MRI signals.

In Vivo pH Sensing and Imaging using Hyperpolarized Imidazole-15N2

Hyperpolarization techniques significantly increase the nuclear spin polarization of isotopes like 15N, leading to substantial signal enhancements in NMR and MRI. nih.govnih.govrsc.org This enhanced sensitivity allows for the detection of molecules at much lower concentrations than would be possible with conventional NMR, making in vivo applications feasible. Hyperpolarized 15N-labeled compounds are particularly attractive for in vivo imaging due to the potentially long polarization lifetimes of 15N nuclei, which can extend the imaging window. nih.govrsc.org

Imidazole-15N2 is well-suited as a pH sensor because its pKa is around 7.0, close to physiological pH. acs.orgnih.gov Proton binding to the nitrogen atoms of the imidazole (B134444) ring results in a significant change in the 15N chemical shift, which can be detected and correlated with the local pH. acs.orgnih.gov This pH-dependent chemical shift provides a mechanism for non-invasive pH sensing and imaging. acs.orgnih.gov

Studies have demonstrated the hyperpolarization of Imidazole-15N2 using techniques like Signal Amplification by Reversible Exchange in SHield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH). acs.orgnih.govacs.orgnih.gov This method has achieved substantial 15N NMR signal enhancements, making Imidazole-15N2 a viable hyperpolarized probe for pH sensing. acs.orgnih.govacs.orgnih.gov

Reported Hyperpolarization Data for Imidazole-15N2:

Hyperpolarization TechniqueMagnetic Field (T)Signal EnhancementConcentration (approx.)Solvent/ConditionsCitation
SABRE-SHEATH9.4~2000-fold0.1 MMethanol:aqueous buffer (1:1) acs.orgnih.govnih.gov
SABRE-SHEATH0.05~146,000-fold0.1 MAqueous solution acs.org

The significant change in 15N chemical shift (~30 ppm) upon protonation near physiological pH allows for the discrimination of minute pH changes in the physiologically relevant range (pH 6.5 to 7.5), with an estimated resolution of 0.1 pH unit per 1.5 ppm 15N shift. acs.orgnih.govduke.edu

Monitoring Tumor Microenvironment pH

Solid tumors often exhibit an acidic extracellular microenvironment (pH 6.5 – 7.2) compared to normal tissues (pH 7.4). nih.gov This altered pH is associated with tumor progression, invasion, and metastasis. nih.gov Non-invasive methods for monitoring tumor pH are of significant interest in cancer research and potentially for guiding therapy. acs.orgnih.govnih.gov

Hyperpolarized Imidazole-15N2 is being investigated as a potential MR probe for sensing and imaging this acidic tumor microenvironment. medchemexpress.comacs.orgresearchgate.netoup.com The pH-dependent chemical shift of Imidazole-15N2 allows it to act as a reporter for the extracellular pH in tumors. acs.orgnih.govdtic.mil While some studies have explored in vivo tumor pH imaging using proton detection of imidazole without hyperpolarization, the hyperpolarized approach offers significantly enhanced sensitivity. acs.orgnih.govdtic.mil The ability to resolve minute pH changes in the physiological range makes hyperpolarized Imidazole-15N2 a promising tool for characterizing the metabolic state of tumors. acs.orgnih.gov

Development as an MR Tracer for Perfusion and Tissue Retention

Beyond pH sensing, hyperpolarized 15N-labeled compounds, including those based on imidazole, are being explored as MR tracers for assessing perfusion and tissue retention. rsc.orgnih.gov The long polarization lifetimes of 15N nuclei are advantageous for extending the imaging window for such applications compared to tracers labeled with 13C, which typically have shorter T1 lifetimes. nih.govrsc.org

While the search results specifically mention 15N-nitrate as a suitable MR tracer for perfusion or tissue retention imaging due to its undetectable metabolic conversion in blood and saliva, the general principle applies to other metabolically inert hyperpolarized 15N-labeled molecules. nih.gov Hyperpolarized [13C,15N2]urea, a small and metabolically inert molecule, has been successfully used in healthy brain volunteer studies to capture blood flow and visualize vascular structures, suggesting the potential of other 15N2-labeled compounds for similar perfusion assessments in various organs and tissues, including the cancer microenvironment. escholarship.org The development of Imidazole-15N2 as an MR tracer for perfusion and tissue retention would leverage its hyperpolarization properties and potentially favorable biological characteristics.

Protein and Peptide Studies via Isotopic Labeling

Isotopic labeling with stable isotopes like 15N is a fundamental technique in structural biology and biochemistry for studying proteins and peptides using NMR spectroscopy and mass spectrometry. medchemexpress.comnih.govoup.comvulcanchem.comresearchgate.netnih.gov Imidazole-15N2 can be incorporated into proteins and peptides, particularly at histidine residues, which contain an imidazole side chain. wikipedia.orgmedchemexpress.comacs.orgnih.gov

The incorporation of 15N into specific sites within a protein or peptide allows researchers to use 15N NMR spectroscopy to gain insights into their structure, dynamics, and interactions. oup.comresearchgate.netnih.gov This is particularly valuable for larger proteins where conventional 1H NMR spectra can be complex and difficult to interpret. rsc.orgresearchgate.net

Structural and Functional Studies of Peptides and Proteins

Isotopic labeling with 15N, often in combination with other isotopes like 13C and 2H, is a powerful tool for determining the three-dimensional structure of proteins and peptides in solution using NMR. medchemexpress.comacs.orgoup.comvulcanchem.comresearchgate.netnih.gov By incorporating 15N-labeled amino acids, such as histidine labeled with 15N in its imidazole ring, researchers can obtain well-resolved 1H-15N correlation spectra (e.g., HSQC) that provide information about the backbone and side-chain amide groups. oup.comnih.gov These data are essential for sequential assignment and structure calculation.

Furthermore, 15N labeling allows for the study of protein dynamics on various timescales through relaxation measurements. Changes in chemical shifts and relaxation rates upon ligand binding, protein-protein interactions, or changes in environmental conditions can provide insights into conformational changes and functional mechanisms. oup.comnih.gov The imidazole group of histidine residues is often involved in the active sites of enzymes and protein-protein interfaces, making 15N labeling of these sites particularly informative for understanding function. wikipedia.orgatamanchemicals.comrsc.org Studies have utilized 15N-labeled peptides to observe induced conformational changes upon binding to micelles or to detect the interface of peptides bound to a target receptor protein. oup.com

Protein Turnover and Interaction Analysis

Stable isotope labeling, including the use of 15N-labeled amino acids or compounds like Imidazole-15N2 that can be incorporated into proteins, is employed to study protein turnover rates (synthesis and degradation). nih.govvulcanchem.comomicscouts.comnih.gov By introducing a pulse of a stable isotope-labeled compound and monitoring its incorporation into newly synthesized proteins over time, researchers can quantify protein synthesis rates. Similarly, tracking the disappearance of the labeled protein over time provides information about degradation rates. omicscouts.comnih.gov Mass spectrometry is often used in conjunction with stable isotope labeling for quantitative protein turnover analysis. nih.gov

Purification of His-tagged Proteins using Imidazole-based Techniques

His-tagged protein purification commonly employs immobilized metal affinity chromatography (IMAC) cusabio.combio-rad.comcytivalifesciences.comthermofisher.comserva.desandiego.edu. This technique relies on the affinity of a sequence of histidine residues (the His-tag) engineered into a recombinant protein for immobilized transition metal ions, most commonly Ni2+, Co2+, Cu2+, and Zn2+ bio-rad.comthermofisher.com. The imidazole ring within the histidine side chain forms coordination bonds with these metal ions, allowing the His-tagged protein to bind to the stationary phase cusabio.combio-rad.comlabxchange.org.

Elution of the His-tagged protein is typically achieved by introducing a buffer containing a higher concentration of free imidazole bio-rad.comcytivalifesciences.comthermofisher.comserva.desandiego.edulabxchange.org. Imidazole competes with the histidine residues of the His-tag for binding sites on the immobilized metal ions bio-rad.comlabxchange.org. By displacing the His-tag from the metal, the protein is released from the column and can be collected labxchange.org. Lower concentrations of imidazole may also be included in wash buffers to remove proteins that bind non-specifically to the resin bio-rad.comthermofisher.comsandiego.edusigmaaldrich.com. The concentration of imidazole required for elution can vary depending on the specific protein and the number of histidine residues in the tag; longer His-tags generally require higher imidazole concentrations for elution bio-rad.com. While standard imidazole is used for this purpose, isotopically labeled imidazole like Imidazole-15N2 could potentially be used in research settings to track the elution process or study the interaction dynamics with the metal ions or the His-tag using NMR, although standard imidazole is sufficient for routine purification.

Investigation of Biological Activities of Imidazole-15N2 Analogs

While direct studies on the biological activities of Imidazole-15N2 itself are limited in the provided context, the imidazole core is a prevalent scaffold in numerous biologically active molecules and drug candidates medchemexpress.comatamanchemicals.comjvwu.ac.inresearchgate.netneu.edu.trdovepress.commdpi.comnih.gov. Research into the biological activities of imidazole analogs is extensive, covering a wide range of therapeutic areas. The incorporation of stable isotopes like 15N into these analogs can be valuable for studying their metabolic fate, binding interactions with biological targets, and mechanisms of action using techniques like NMR and mass spectrometry acs.orgacs.orgx-chemrx.com.

Anticancer Properties and Kinase Inhibition

Imidazole-containing compounds have shown significant promise as anticancer agents, with various mechanisms of action including enzyme inhibition, modulation of cell signaling pathways, and induction of apoptosis researchgate.netdovepress.commdpi.comnih.govijsrtjournal.comnih.gov. A key area of focus is the inhibition of kinases, enzymes that play critical roles in cell growth, proliferation, and survival dovepress.commdpi.comijsrtjournal.comnih.gov.

Imidazole-based compounds have been developed to target various kinases involved in cancer signaling pathways, including tyrosine kinases and serine/threonine kinases dovepress.commdpi.comijsrtjournal.comnih.gov. Examples include inhibitors of internal tyrosine kinases, RAF kinases, and focal adhesion kinase (FAK) dovepress.comijsrtjournal.comnih.gov. Some imidazole derivatives have demonstrated potent inhibitory activity against specific kinases, with IC50 values in the nanomolar to micromolar range dovepress.comnih.govnih.gov. For instance, certain imidazole derivatives have shown activity against BRAFV600E kinase and cyclin-dependent kinase 6 (CDK6) dovepress.com. The imidazole scaffold is considered a privileged structure for kinase inhibition due to its electronic properties and ability to engage in interactions with the enzyme active site mdpi.comnih.gov. Research continues to focus on synthesizing novel imidazole derivatives with enhanced selectivity and potency against specific cancer-related kinases dovepress.comijsrtjournal.com.

Antiparasitic Activity (e.g., against Trypanosoma cruzi)

Imidazole derivatives have a long history of use in treating parasitic diseases nih.govmdpi.comresearchgate.netresearchgate.net. The imidazole nucleus is a crucial component of many compounds exhibiting antiparasitic activities, including those effective against Trypanosoma cruzi, the causative agent of Chagas disease nih.govmdpi.comresearchgate.netresearchgate.netscielo.br.

Studies have evaluated series of imidazole-based compounds for their activity against T. cruzi. Some novel imidazole derivatives have shown promising activity against both intracellular amastigotes and epimastigotes of T. cruzi, with some compounds exhibiting potency superior to standard drugs like benznidazole (B1666585) nih.govmdpi.comresearchgate.netscielo.br. For example, certain 3-nitro- and 2-nitro-1H-imidazole-based amides and sulfonamides have demonstrated significant activity against intracellular amastigotes nih.gov. Other imidazole compounds have shown potent anti-proliferative effects on T. cruzi epimastigotes in the micromolar range researchgate.net. Research is ongoing to identify new imidazole-based compounds with improved efficacy and reduced toxicity for the treatment of trypanosomiasis nih.govmdpi.comresearchgate.netresearchgate.netscielo.br.

Advanced Materials Science Applications

Imidazole and its derivatives are also explored in advanced materials science, particularly in the development of ionic liquids and nanomaterials.

Imidazole-15N2 in Ionic Liquids and Nanomaterials

Imidazolium-based ionic liquids (ILs), where the cation contains an imidazole ring, are a significant class of ILs with diverse applications due to their tunable properties mdpi.comfrontiersin.orgtdl.org. These ILs can be used as solvents, catalysts, and components in functional materials. The incorporation of an imidazole moiety allows for specific interactions and properties.

While the direct use of Imidazole-15N2 in the bulk synthesis of ionic liquids is not explicitly detailed in the provided results, isotopically labeled imidazoles could be used as building blocks to synthesize labeled imidazolium-based ionic liquids for specific research purposes, such as studying their structure, dynamics, and interactions in detail using NMR spectroscopy. Imidazolium-based ionic liquids have also been explored in the context of nanomaterials, including as surface modifiers for nanoparticles and in conjunction with nanoporous supports mdpi.comfrontiersin.orgrsc.org.

Interactions with Nanoporous Supports (e.g., Alumina)

Imidazolium-based ionic liquids have been studied in conjunction with nanoporous supports, such as nanoporous alumina (B75360) structures (NPAS) mdpi.comresearchgate.netnih.gov. These composite materials are of interest for various applications, including optics and potentially solar cells mdpi.com.

Supramolecular Chemistry and Host-Guest Systems

Imidazole-15N2 plays a significant role in the study of supramolecular chemistry and host-guest systems, particularly through the application of NMR spectroscopy to probe non-covalent interactions. Supramolecular chemistry involves interactions beyond the molecule, where building blocks are linked by non-covalent bonds such as hydrogen bonding, metal-ligand coordination, and halogen bonding thno.org. Host-guest chemistry, a key area within supramolecular chemistry, focuses on the formation of distinctive structural complexes through these non-covalent associations thno.org.

The incorporation of the 15N label in imidazole allows for the use of 15N NMR spectroscopy, which is a powerful tool for investigating the dynamics and specific interactions within supramolecular assemblies and host-guest complexes uclouvain.becalvin.edu. This is particularly valuable for studying systems where imidazole acts as a host or a guest molecule, providing detailed information about binding events and structural changes upon complexation.

Halogen Bonding and Self-Assembly

Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom and a nucleophilic region, is a significant force in crystal engineering and supramolecular assembly acs.orgmdpi.com. Imidazole derivatives can participate in halogen bonding as electron donors due to the presence of nitrogen atoms acs.org. The use of 15N-labeled imidazole can provide insights into the nature and strength of halogen bonds formed between imidazole nitrogen atoms and halogen bond donors through changes in 15N NMR chemical shifts. This helps in understanding how halogen bonding influences the self-assembly of molecules into ordered structures, including two-dimensional arrangements on surfaces mdpi.comrsc.org. Studies on halogen-bond driven self-assembly have utilized techniques like scanning tunneling microscopy (STM) to visualize the resulting nanostructures mdpi.comrsc.org.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Imidazole and its derivatives are widely used as ligands in the construction of coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) nih.govmdpi.comalfa-chemistry.com. MOFs are a subclass of CPs, characterized by their 3D network structures formed by linking metal ions or clusters with organic ligands through coordination bonds oaepublish.com. Imidazole's ability to coordinate with metal ions makes it a prime choice as a MOF linker, resulting in structures with properties like high surface area and tunable pore size alfa-chemistry.com.

15N-labeled imidazole can be incorporated into the synthesis of CPs and MOFs to facilitate their characterization by 15N NMR spectroscopy. This is particularly useful for studying the coordination environment of the imidazole ligand, the dynamics of the framework, and interactions with guest molecules within the pores. While the provided search results discuss the synthesis, structure, and properties of imidazole-based CPs and MOFs, specific examples utilizing Imidazole-15N2 in their synthesis and characterization by 15N NMR for detailed structural analysis were not explicitly detailed, but the general principle of using 15N NMR for nitrogen-containing compounds in materials science supports this application nih.gov. The structures of imidazole-based coordination polymers have been characterized using techniques such as elemental analysis, FT-IR spectroscopy, and single-crystal X-ray diffraction nih.govmdpi.com.

Mechanistic and Kinetic Studies

Isotopic labeling, particularly with 15N, is a fundamental technique for elucidating reaction mechanisms and determining reaction kinetics in chemical and biological systems nih.govresearchgate.net. Imidazole-15N2 is a valuable tracer in such studies, allowing researchers to follow the fate of the nitrogen atoms throughout a reaction pathway.

Isotope Effects in Chemical Reactions

Isotope effects refer to the differences in molecular properties or reaction rates that arise from isotopic substitution . Kinetic isotope effects (KIEs), specifically, can provide crucial information about the transition state of a reaction and the extent to which bonds involving the isotopic atom are broken or formed in the rate-determining step . By comparing the reaction rates of a compound containing the natural abundance isotope with its isotopically labeled counterpart (e.g., imidazole vs. Imidazole-15N2), researchers can gain insights into the reaction mechanism. While general principles of isotope effects are well-established, specific examples of KIE studies explicitly using Imidazole-15N2 in the provided search results were not detailed. However, the application of 15N labeling for studying reaction mechanisms and kinetics is a recognized technique nih.govresearchgate.net.

Reaction Pathway Elucidation using 15N Tracers

15N tracers are widely used to map metabolic pathways and understand the fate of nitrogen-containing compounds in biological systems researchgate.netvulcanchem.com. Imidazole-15N2 can serve as a tracer to study the metabolic fate of imidazole and its derivatives. By introducing the labeled compound into a biological system and analyzing the distribution of the 15N isotope in various metabolites over time using techniques like 15N NMR or mass spectrometry, researchers can elucidate the biochemical transformations that the imidazole ring undergoes. This approach is particularly useful in pharmaceutical research to understand the metabolism of imidazole-containing drugs vulcanchem.com. In chemical reactions, 15N labeling allows for the tracking of nitrogen atoms through different intermediates, helping to confirm or reject proposed reaction mechanisms nih.govresearchgate.net. For example, 15N NMR can be used to monitor the changes in chemical shifts of the labeled nitrogen atoms, providing information about their electronic environment and bonding in different species along the reaction coordinate acs.orgnih.gov. The SABRE-SHEATH technique, which hyperpolarizes 15N nuclei, significantly enhances the sensitivity of 15N NMR, making it even more powerful for tracing 15N-labeled compounds in complex mixtures or at low concentrations, including for potential in vivo applications like pH sensing acs.orgnih.govnih.gov.

Research Applications of Imidazole-15N2 in Chemical and Biological Systems 4.4. Environmental and Agricultural Research 4.4.1. Nutrient Cycling and Pollution Studies with 15N-Labeled Compounds

The stable isotope 15N is a powerful tool for tracing nitrogen transformations and movement in complex environmental and agricultural systems. 15N tracing allows researchers to differentiate between various nitrogen conversion pathways occurring simultaneously, such as mineralization, immobilization, nitrification, and denitrification, which is not possible by merely quantifying the total amount of nitrogen compounds wikipedia.org. This technique is widely applied in fields such as biogeochemistry, soil science, and environmental science to quantify rates of nitrogen transformations in soil and identify sources of nitrogen loss wikipedia.org.

The study of nutrient cycling and pollution in soil and water often involves understanding the fate of organic nitrogen compounds. Organic nitrogen constitutes a significant portion of the total nitrogen in many ecosystems, and its mineralization to inorganic forms (ammonium and nitrate) is a crucial step in making nitrogen available for plant and microbial uptake cas.cn. Conversely, inorganic nitrogen can be immobilized into organic forms, including microbial biomass and soil organic matter cas.cnorgprints.org. Tracing the movement and transformation of specific organic nitrogen compounds can provide detailed insights into these processes.

Imidazole-15N2, as a synthetic organic molecule containing two nitrogen atoms labeled with the stable isotope 15N within its heterocyclic ring structure, holds potential as a tracer for studying the dynamics of organic nitrogen in environmental and agricultural contexts. Its structure allows for the tracing of both nitrogen atoms simultaneously. By introducing Imidazole-15N2 into soil or aquatic systems, researchers could potentially track its decomposition, the incorporation of its nitrogen into microbial biomass or soil organic matter, its mineralization to inorganic nitrogen forms, and its uptake by plants. Such studies could contribute to a better understanding of the bioavailability and environmental fate of heterocyclic organic nitrogen compounds, which are components of natural organic matter and various anthropogenic substances.

The application of 15N-labeled organic materials, such as plant residues and composts, is a common practice in studying nitrogen dynamics in soil tandfonline.comresearchgate.netkjssf.org. These studies track the recovery of the applied 15N in different pools, including soil organic matter fractions, microbial biomass, and plant uptake, as well as losses through leaching and gaseous emissions orgprints.orgresearchgate.netkjssf.orgresearchgate.netresearchgate.net. For instance, studies have investigated the contribution of different types of added nitrogen, including organic forms, to the soil extractable organic nitrogen pool using 15N labeling cas.cn. The principles and methodologies developed in these studies, such as tracking 15N recovery in various soil and plant components over time, could, in principle, be adapted for use with Imidazole-15N2 to investigate its specific behavior and fate.

Furthermore, 15N tracing techniques are employed to identify sources of nitrogen pollution in various environments, including aquatic systems, by analyzing the isotopic signature of nitrogen in biota and water plos.orgnih.gov. While Imidazole-15N2 itself might not be a common pollutant, understanding the fate of organic nitrogen structures like the imidazole ring using a labeled tracer could provide insights into the broader cycling of nitrogen from diverse organic sources in polluted environments.

Q & A

Basic: What experimental parameters are critical for hyperpolarizing Imidazole-15N2 using the SABRE-SHEATH technique?

Answer:
Key parameters include:

  • Parahydrogen flow rate : Optimal flow rates (~30 sccm) ensure efficient polarization transfer while avoiding gas turbulence .
  • Solvent composition : Methanol:aqueous buffer (1:1 ratio) balances solubility and polarization efficiency .
  • Magnetic field strength : High fields (e.g., 9.4 T) enhance polarization transfer but require precise alignment .
  • Catalyst selection : Iridium-based catalysts are commonly used to facilitate reversible binding with Imidazole-15N2 .
    Documenting these parameters ensures reproducibility and comparability across studies.

Advanced: How can researchers resolve discrepancies in hyperpolarization efficiency between Imidazole-15N2 and other 15N-labeled compounds?

Answer:
Contradictions often arise from differences in:

  • Binding kinetics : Imidazole-15N2’s two 15N sites enable singlet-state overpopulation, unlike single-labeled compounds (e.g., nicotinamide-15N) .
  • Substrate-catalyst interactions : Kinetic studies (e.g., variable-temperature NMR) can quantify binding affinities and identify competing reactions .
  • Experimental conditions : Compare pH, solvent, and gas flow rates systematically. For example, nicotinamide-15N requires slower bubbling rates to avoid signal saturation .

Basic: What methodological steps validate Imidazole-15N2 as a pH sensor in biological systems?

Answer:

  • Calibration curves : Measure 15N chemical shifts across a pH range (4–10) to confirm linearity near physiological pH (pKa ~7.0) .
  • Cross-validation : Use complementary techniques (e.g., fluorescence spectroscopy) to verify pH-dependent shifts .
  • Control experiments : Test stability in biological matrices (e.g., serum) to rule out interference from endogenous molecules .

Advanced: How can the spatial resolution of 15N MRI using hyperpolarized Imidazole-15N2 be optimized for in vivo applications?

Answer:

  • Pulse sequence adjustments : Use FLASH sequences with short echo times (e.g., 6.0 ms) to minimize signal decay .
  • Matrix size and acquisition time : A 64×64 matrix with 3–5 minute acquisition balances resolution and temporal stability .
  • Spatial encoding : Align imaging planes parallel to the NMR tube axis to avoid artifacts from gas capillaries .

Basic: What frameworks guide the formulation of research questions for studies on Imidazole-15N2?

Answer:
Apply the FINER criteria :

  • Feasibility : Ensure access to hyperpolarization infrastructure (e.g., parahydrogen generators) .
  • Novelty : Target understudied applications (e.g., real-time metabolic imaging) .
  • Ethical considerations : Address biocompatibility and toxicity thresholds .

Advanced: How do proton exchange dynamics affect the interpretation of 15N NMR spectra in Imidazole-15N2 experiments?

Answer:

  • Fast proton hopping : Merges 15N resonances into a single peak, simplifying spectral analysis but masking site-specific interactions .
  • pH dependence : At acidic pH, protonation slows exchange, revealing split peaks. Use stopped-flow NMR to capture transient states .

Basic: What quality control practices ensure reliable hyperpolarization of Imidazole-15N2?

Answer:

  • Batch testing : Verify purity (>95%) and isotopic enrichment via LC-MS .
  • Catalyst activity checks : Monitor polarization levels across multiple cycles to detect degradation .

Advanced: How can researchers triangulate data when studying Imidazole-15N2’s interactions with biomolecules?

Answer:
Combine:

  • Quantitative NMR : Measure binding constants .
  • Molecular dynamics simulations : Predict binding sites and kinetics .
  • Isothermal titration calorimetry (ITC) : Validate thermodynamic parameters .

Basic: What are the safety and handling protocols for Imidazole-15N2 in laboratory settings?

Answer:

  • Storage : Keep in anhydrous conditions at –20°C to prevent hydrolysis .
  • Exposure limits : Follow OSHA guidelines for imidazole derivatives (e.g., <5 mg/m³) .

Advanced: How can machine learning improve the design of hyperpolarized Imidazole-15N2 experiments?

Answer:

  • Parameter optimization : Train models on historical data to predict optimal pH, temperature, and gas flow rates .
  • Anomaly detection : Identify outliers in polarization efficiency caused by equipment drift .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.